molecular formula C12H19ClFN5 B12217340 2-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride

2-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12217340
M. Wt: 287.76 g/mol
InChI Key: QCHJPUSKWJBEQM-UHFFFAOYSA-N
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Description

This compound is a bis-pyrazole derivative featuring a methylene bridge connecting two distinct pyrazole rings. The first pyrazole (3-amine position) is substituted with a 2-ethyl and 5-methyl group, while the second pyrazole (4-position) carries a 5-fluoro substituent and 1,3-dimethyl groups. The hydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical or agrochemical applications .

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

2-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-5-18-11(6-8(2)15-18)14-7-10-9(3)16-17(4)12(10)13;/h6,14H,5,7H2,1-4H3;1H

InChI Key

QCHJPUSKWJBEQM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=C(N(N=C2C)C)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by functionalization at specific positions to introduce the ethyl, fluoro, and methyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and halogenating agents. The reaction conditions often involve refluxing in solvents like ethanol or methanol, with catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade solvents and reagents, along with stringent quality control measures, ensures the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of the fluoro group with various functional groups .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity. It may act as an enzyme inhibitor by binding to specific active sites on enzymes, thereby modulating their function. Additionally, it has the potential to interact with various receptors within biological systems, influencing cellular signaling pathways. The exact mechanisms and targets of its biological activity are currently under investigation but suggest promising therapeutic applications in pharmacology and biochemistry.

Potential Therapeutic Applications

  • Antitumor Activity : Pyrazole derivatives have shown promise as antitumor agents due to their inhibitory activity against key proteins involved in cancer progression, such as BRAF(V600E) and EGFR .
  • Antimicrobial Properties : Compounds similar to 2-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine; hydrochloride have demonstrated antimicrobial activity against various pathogens .
  • Anti-inflammatory Effects : Recent studies highlight the anti-inflammatory potential of pyrazole derivatives, indicating their role in reducing inflammation-related conditions .

Case Study 1: Antitumor Activity

A study investigating the antitumor properties of pyrazole derivatives revealed that compounds similar to 2-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amines exhibited significant inhibition of tumor cell proliferation in vitro. The mechanism was linked to the inhibition of specific kinases involved in cell signaling pathways associated with cancer growth.

Case Study 2: Antimicrobial Efficacy

Research conducted on various pyrazole derivatives indicated that they possess antimicrobial properties against a range of bacterial strains. The study highlighted the effectiveness of these compounds in inhibiting bacterial growth, suggesting their potential use as novel antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key Analogs Identified in Literature:

5-Fluoro-1-phenylpyrazole-4-carboxylic acid derivatives ():

  • Replaces the methyl/ethyl-substituted pyrazole with a phenyl group.
  • Increased aromaticity may enhance lipophilicity but reduce solubility compared to the target compound’s aliphatic substituents.
  • Synthesized via analogous coupling methods, suggesting shared synthetic pathways .

4-Chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride ():

  • Chloro and sulfonyl groups introduce polarizable and reactive sites.
  • Sulfonyl chloride functionality enables nucleophilic substitution, unlike the inert methylene bridge in the target compound.

Trifluoromethyl- and perfluoroethyl-containing analogs ():

  • Compounds like N-[1-(5-chloropyridin-2-yl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)-2-phenylethyl]-4-(perfluoroethyl)thiazol-2-amine exhibit strong electron-withdrawing groups (e.g., CF₃, perfluoroethyl). These groups may confer metabolic stability but reduce bioavailability compared to the target’s fluorine and methyl groups .

Physicochemical Properties (Inferred from Substituent Trends)

Compound Molecular Weight (g/mol) Key Substituents Solubility (Predicted) LogP (Estimated)
Target Compound (Hydrochloride) ~310 5-Fluoro, 1,3-dimethyl, ethyl High (due to salt form) 2.1–2.5
5-Fluoro-1-phenylpyrazole-4-carboxylic acid derivative ~290 Phenyl, carboxylic acid Moderate 2.8–3.2
4-Chloro-1-isopropyl-3-methylpyrazole-5-sulfonyl chloride ~280 Chloro, sulfonyl chloride Low 3.0–3.5
Trifluoromethyl-thiazol-2-amine ~450 CF₃, perfluoroethyl Very Low 4.5–5.0

Notes:

  • The hydrochloride salt of the target compound likely improves solubility over neutral analogs.
  • Fluorine’s electronegativity may enhance dipole interactions in binding pockets compared to chlorine or non-halogenated analogs.

Biological Activity

2-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride is a synthetic compound belonging to the pyrazole family, characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula: C₁₂H₁₉ClFN₅
  • Molecular Weight: 287.76 g/mol
  • IUPAC Name: 2-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride
  • SMILES: CCN1C(=CC(=N1)C)NCC2=C(N(N=C2C)C)F.Cl

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor , binding to the active sites of various enzymes and preventing their normal function. Additionally, it can modulate receptor activity, influencing cellular signaling pathways crucial in disease processes.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, studies have shown that related pyrazole compounds can inhibit growth in various cancer cell lines:

CompoundCell LineIC₅₀ (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

These findings suggest that 2-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride may possess similar anticancer properties due to its structural similarities with other active pyrazole derivatives .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains and fungi. For example, compounds in this class have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, as well as antifungal activity .

Study on Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated a series of pyrazole derivatives for their antitumor potential. The results indicated that certain modifications in the pyrazole ring enhanced cytotoxicity against human cancer cell lines. The study highlighted that compounds with fluorine substitutions showed improved binding affinity to target enzymes involved in cancer progression .

Antibacterial Evaluation

In another study focused on antimicrobial efficacy, a set of pyrazole derivatives was tested against resistant bacterial strains. The findings revealed that the introduction of specific functional groups significantly increased antibacterial potency, suggesting that 2-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride could be a candidate for further development as an antibacterial agent .

Q & A

Q. What synthetic routes are recommended for preparing 2-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine hydrochloride?

A multi-step synthesis is typically employed, starting with cyclization of hydrazine derivatives with β-ketoesters to form the pyrazole core. For example, hydrazine hydrate or phenylhydrazine can be reacted with ethyl acetoacetate under reflux conditions, followed by alkylation and fluorination steps . Subsequent N-methylation and Schiff base formation with 5-fluoro-1,3-dimethylpyrazole-4-carbaldehyde may be performed, followed by hydrochloric acid salt formation . Key intermediates like 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride (analogous to intermediates in ) are critical for introducing substituents.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • HPLC (≥98% purity threshold, as in ) to assess purity.
  • IR and NMR spectroscopy to confirm functional groups (e.g., pyrazole C=N stretches at ~1600 cm⁻¹, fluorine substituents via ¹⁹F NMR) .
  • Mass spectrometry for molecular weight verification.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

The ICReDD framework () integrates quantum chemical calculations and reaction path searching to predict feasible pathways. For example:

  • Transition state analysis for pyrazole cyclization steps to identify energy barriers.
  • Solvent effect modeling (e.g., polar aprotic solvents like dioxane, as in ) to improve yields.
  • Machine learning to analyze historical reaction data and recommend optimal conditions (e.g., temperature, catalyst loading).
    This reduces trial-and-error experimentation and accelerates parameter optimization .

Q. How can researchers resolve contradictions in reported reaction yields for similar pyrazole derivatives?

Apply Design of Experiments (DoE) () to systematically test variables:

  • Factorial design to evaluate interactions between temperature, solvent polarity, and base strength.
  • Response surface methodology to identify non-linear relationships (e.g., excess hydrazine may degrade intermediates).
    For instance, notes that pyridinyl nitrogen coordination stabilizes intermediates, which may explain discrepancies when different bases (e.g., triethylamine vs. piperidine) are used .

Q. What mechanistic insights explain the formation of the pyrazole core during synthesis?

The reaction proceeds via:

  • Cyclocondensation : Hydrazine reacts with β-ketoesters to form a hydrazone intermediate, followed by cyclization via nucleophilic attack.
  • Acid/base catalysis : Bases like piperidine () deprotonate intermediates, accelerating ring closure.
  • Stabilization effects : Pyridinyl nitrogen (in analogous compounds) coordinates with sulfur in dithiazole intermediates, enhancing stability and directing regioselectivity .

Q. How can the stability of the hydrochloride salt be studied under varying conditions?

Use accelerated stability testing :

  • Thermogravimetric analysis (TGA) to assess decomposition at elevated temperatures.
  • Humidity chambers (e.g., 40°C/75% RH for 4 weeks) to monitor hygroscopicity and salt dissociation.
  • pH-dependent solubility studies to identify degradation products (e.g., free base formation in alkaline conditions).
    Statistical models () can correlate stability with molecular descriptors like logP and hydrogen bond donors .

Methodological Guidance for Data Contradictions

  • Example : Conflicting reports on fluorination efficiency.
    • Root cause : Differences in fluorinating agents (e.g., Selectfluor vs. DAST) or solvent systems (DMF vs. THF).
    • Resolution : Use Hammett plots to correlate substituent electronic effects with reaction rates, as fluorine’s electron-withdrawing nature may alter transition states .

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